![molecular formula C24H36N2O3 B5821051 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5821051.png)
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as AKB-48, is a synthetic designer drug that belongs to the benzylpiperazine class. It was first synthesized in Japan in 2012 and has since gained popularity as a recreational drug due to its psychoactive effects. However, the drug has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor. It also inhibits the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. These mechanisms of action are thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the recreational use of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its legal status in many countries may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to improve cognitive function and protect against neuronal damage in animal models, suggesting that it may have therapeutic potential in these conditions. Another area of interest is the development of more selective and potent analogs of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine for use as research tools and potential therapeutics.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2,4,5-trimethoxybenzyl chloride with 1-(2-adamantyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine in high purity and yield.
Scientific Research Applications
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects in animal models. 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(2-adamantyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-27-21-14-23(29-3)22(28-2)13-20(21)15-25-4-6-26(7-5-25)24-18-9-16-8-17(11-18)12-19(24)10-16/h13-14,16-19,24H,4-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQAOXFDPNXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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